2-chloro-N-(1H-imidazol-2-ylmethyl)-5-methylaniline hydrochloride

Description

Chemical Identity and Nomenclature

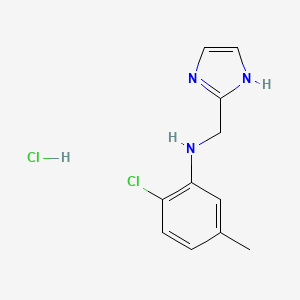

This compound exhibits a complex molecular architecture that necessitates precise nomenclatural designation to accurately convey its structural characteristics. The compound's systematic name reflects the presence of multiple functional groups arranged in a specific spatial configuration that determines its chemical and biological properties. The molecule contains a central aniline core structure modified by chloro substitution at the 2-position and methyl substitution at the 5-position, creating a disubstituted aromatic amine framework. The nitrogen atom of the aniline moiety forms a covalent bond with a methylene bridge, which subsequently connects to the 2-position of an imidazole ring system.

The Simplified Molecular Input Line Entry System representation of this compound, expressed as CC1=CC=C(Cl)C(NCC2=NC=CN2)=C1.[H]Cl, provides a standardized method for computational analysis and database searching. This notation clearly delineates the connectivity between the methylated aromatic ring, the chloro substituent, the methylene linker, and the imidazole heterocycle. The hydrochloride salt formation, indicated by the [H]Cl portion of the structure, enhances the compound's solubility characteristics and stability profile under standard laboratory conditions.

Properties

IUPAC Name |

2-chloro-N-(1H-imidazol-2-ylmethyl)-5-methylaniline;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12ClN3.ClH/c1-8-2-3-9(12)10(6-8)15-7-11-13-4-5-14-11;/h2-6,15H,7H2,1H3,(H,13,14);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CBYVNOZHGQTHDF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)Cl)NCC2=NC=CN2.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13Cl2N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

258.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

2-Chloro-N-(1H-imidazol-2-ylmethyl)-5-methylaniline hydrochloride (CAS Number: 1803581-99-8) is a chemical compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article reviews the biological activity of this compound, focusing on its anticancer properties, antimicrobial effects, and mechanisms of action based on diverse research findings.

Anticancer Activity

Recent studies have highlighted the anticancer potential of this compound. The compound has been evaluated against various cancer cell lines, demonstrating significant cytotoxic effects.

Case Studies

- MCF-7 Cell Line : In vitro studies indicated that the compound induced apoptosis in MCF-7 breast cancer cells. The IC50 value was determined to be approximately 25.72 ± 3.95 μM, suggesting a moderate level of efficacy compared to standard chemotherapeutics .

- HCT-116 and HeLa Cells : Further investigations revealed that the compound also exhibited cytotoxicity against HCT-116 (colon cancer) and HeLa (cervical cancer) cell lines. The mechanism involved cell cycle arrest and apoptosis induction, potentially through p53-independent pathways .

The compound appears to interfere with cellular processes critical for cancer cell survival:

- Apoptosis Induction : Flow cytometry analyses confirmed an increase in apoptotic cells upon treatment with the compound.

- Cell Cycle Arrest : Studies indicated that treatment led to G0/G1 and G2/M phase arrest, disrupting normal cell division .

Antimicrobial Activity

In addition to its anticancer properties, this compound has shown promising antimicrobial activity.

Antibacterial Testing

The compound was tested against various bacterial strains:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Inhibition Zone (IZ) |

|---|---|---|

| Staphylococcus aureus | 40 μg/mL | 21 mm |

| Bacillus subtilis | 300 μg/mL | 12 mm |

| Escherichia coli | 200 μg/mL | 14 mm |

| Pseudomonas aeruginosa | 500 μg/mL | 10 mm |

These results indicate that the compound possesses significant antibacterial properties, particularly against Gram-positive bacteria .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be partially explained through its structural features. Substituents on the imidazole ring and aniline moiety play crucial roles in enhancing its activity against both cancerous and microbial cells.

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Activity

Research indicates that imidazole derivatives exhibit notable antimicrobial properties. The presence of the imidazole ring in 2-chloro-N-(1H-imidazol-2-ylmethyl)-5-methylaniline hydrochloride enhances its interaction with biological targets, making it a candidate for developing new antimicrobial agents. Studies have shown that compounds with similar structures can inhibit the growth of various bacteria and fungi, suggesting a potential application in treating infections .

Anticancer Properties

Imidazole derivatives are also explored for their anticancer effects. The compound's ability to interact with DNA and inhibit cell proliferation has been documented in several studies. For instance, derivatives of imidazole have shown efficacy against tumor cells by inducing apoptosis and disrupting cell cycle progression. This suggests that this compound may have similar therapeutic potential .

Pharmaceutical Development

Drug Design

The structural features of this compound make it a valuable scaffold in drug design. Its ability to modulate biological activity through structural modifications allows for the development of targeted therapies. Researchers can utilize this compound as a lead structure to synthesize analogs with improved pharmacological profiles for various diseases, including cancer and infectious diseases .

Biological Target Interaction

Imidazole compounds are known to interact with multiple biological targets, including enzymes and receptors. This property makes this compound a candidate for further investigation into its mechanism of action at the molecular level. Understanding these interactions can lead to the identification of new therapeutic pathways and enhance drug efficacy .

Chemical Research

Synthesis of Novel Compounds

The synthesis of this compound can serve as a platform for creating novel chemical entities. Researchers can modify the imidazole or aniline portions to explore their effects on biological activity and selectivity. This approach is crucial in the field of medicinal chemistry, where the development of new compounds often relies on modifying existing structures .

Case Study: Antimicrobial Efficacy

A study conducted on various imidazole derivatives demonstrated that compounds similar to this compound exhibited significant antibacterial activity against strains such as Staphylococcus aureus and Escherichia coli. The study highlighted the importance of substituents on the imidazole ring in enhancing antimicrobial potency.

Case Study: Anticancer Activity

In vitro studies showed that imidazole-based compounds could inhibit cancer cell lines, such as MCF-7 (breast cancer) and HeLa (cervical cancer). The mechanism involved apoptosis induction and cell cycle arrest, indicating that this compound might be developed further as an anticancer agent.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Functional Group Comparisons

5-(1H-Benzo[d]imidazol-2-yl)-2-Methoxyaniline (Compound 8, )

- Structure : Contains a benzimidazole (bicyclic aromatic system) instead of imidazole, with a methoxy group at the 2-position of the aniline.

- Key Differences: Benzimidazole’s extended aromaticity may enhance π-π stacking interactions compared to the monocyclic imidazole in the target compound. Methoxy (-OCH₃) vs.

L-Histidine Monohydrochloride Monohydrate ()

- Structure: Imidazole ring integrated into an amino acid backbone (C₃H₃N₂–CH₂–CH(NH₂)–COOH•HCl•H₂O).

- Key Differences: The amino acid structure increases hydrophilicity, contrasting with the aromatic aniline group in the target compound. Both are hydrochloride salts, improving water solubility, but the target compound’s aromaticity likely reduces solubility compared to L-histidine.

- Relevance : Highlights the role of imidazole in biological systems, such as enzyme active sites .

2-(1-Naphthylmethyl)-2-Imidazoline Hydrochloride ()

- Structure : Saturated imidazoline ring with a naphthylmethyl substituent (C₁₄H₁₄N₂·HCl).

- Key Differences :

- Imidazoline lacks aromaticity, reducing hydrogen-bonding capacity compared to imidazole.

- Naphthyl group is bulkier and more lipophilic than the target compound’s chlorinated aniline, suggesting higher log Pow (if data available).

- Applications : Imidazoline derivatives are used in surfactants and corrosion inhibitors, indicating divergent applications from the target compound .

Physicochemical Properties

Stability and Reactivity

- Target Compound : Hydrochloride salts are generally hygroscopic. Stability may be compromised by light, heat, or strong oxidizers, releasing hazardous decomposition products (e.g., HCl gas, CO) as seen in .

- Comparisons: L-Histidine HCl: Stable under controlled conditions but sensitive to extreme pH due to the amino acid backbone . 2-(1-Naphthylmethyl)-2-Imidazoline HCl: Requires protection from light and high temperatures, similar to the target compound .

Preparation Methods

Cyclisation and Chlorination Approach (Based on Patent CN107118160B)

A key method involves starting from 1-(p-methylphenyl)-2-amino ethyl ketone, which undergoes cyclisation under alkaline conditions to form an imidazole intermediate. This intermediate is then subjected to oximation using hydroxylamine or its salts, followed by dehydration to yield a cyano-substituted imidazole compound. The final step involves chlorination with a superchlorination reagent to introduce the chloro substituent on the aromatic ring, yielding the target compound as a hydrochloride salt.

| Step | Reaction Type | Reagents/Conditions | Product/Intermediate |

|---|---|---|---|

| 1 | Cyclisation | Alkaline condition, 1-(p-methylphenyl)-2-amino ethyl ketone | Imidazole intermediate (compound 4) |

| 2 | Oximation | Hydroxylamine salt, alkaline medium | Oxime intermediate (compound 5) |

| 3 | Dehydration | Controlled heating | 2-cyano-4-(p-methylphenyl)-1H-imidazole (compound 6) |

| 4 | Chlorination | Superchlorination reagent | This compound (target compound) |

This method emphasizes control of pH and temperature to optimize yields and purity. The use of salt forms (hydrochloride preferred) of starting amines improves reaction efficiency and product isolation.

Coupling via Acetic Acid Derivatives (Based on Research on Imidazole Derivatives)

Another approach involves synthesizing imidazole acetic acid derivatives followed by coupling with 2-chloroaniline derivatives:

Synthesis of (2-methyl-5-nitro-1H-imidazol-1-yl) acetic acid: React 2-methyl-5-nitro-1H-imidazole with chloroacetic acid in dimethyl sulfoxide and ethanol mixture at 80°C for 1.5 hours. Neutralization with sodium hydroxide precipitates the product, which is recrystallized from ethanol.

Amide bond formation: The imidazole acetic acid derivative is then reacted with 2-chloroaniline under heating (70-75°C) for 1.25 to 2 hours to form the corresponding N-(2-chlorophenyl)-2-(2-methyl-5-nitro-1H-imidazol-1-yl) acetamide. The product is isolated by filtration and recrystallization.

Further derivatization: Variations in the amine or acid components allow synthesis of a series of imidazole-aniline derivatives with altered substituents, which can be purified by recrystallization in ethanol or methanol.

This method is advantageous for preparing structurally related analogs and allows the introduction of various functional groups to modulate biological activity.

Summary Table of Preparation Methods

Q & A

Basic: What synthetic routes are recommended for preparing 2-chloro-N-(1H-imidazol-2-ylmethyl)-5-methylaniline hydrochloride, and how can purity be optimized?

Methodological Answer:

The compound can be synthesized via cyclization of substituted precursors using reagents like phosphorus oxychloride (POCl₃) at elevated temperatures (120°C), as demonstrated in analogous imidazole derivatives . Purification typically involves recrystallization from polar aprotic solvents (e.g., ethanol/water mixtures) to remove unreacted starting materials. Chromatographic methods (e.g., silica gel column chromatography) may further enhance purity, especially if byproducts with similar polarity are present. Post-synthesis characterization using NMR (¹H/¹³C) and HPLC is critical to confirm structural integrity and purity ≥95% .

Advanced: How can density-functional theory (DFT) predict the electronic structure and reactivity of this compound, and which functionals are most reliable?

Methodological Answer:

Hybrid functionals like B3LYP, which incorporate exact exchange terms (e.g., Becke’s 1993 functional ), are recommended for studying electronic properties. These functionals balance accuracy in thermochemical calculations (e.g., atomization energies with ~2.4 kcal/mol deviation ) and correlation effects (via Colle-Salvetti-type corrections ). Basis sets such as 6-31G(d,p) should be used for geometry optimization, followed by frequency analysis to confirm minima. For reaction mechanism studies, solvent effects can be modeled using implicit solvation models (e.g., PCM). Validate computational results with experimental UV-Vis or cyclic voltammetry data .

Basic: What spectroscopic and chromatographic techniques are essential for structural characterization?

Methodological Answer:

- ¹H/¹³C NMR : Identify aromatic protons (6.5–7.5 ppm), imidazole protons (7.0–8.5 ppm), and methyl/methylene groups (2.0–3.5 ppm). Compare shifts to analogs in databases like PubChem .

- IR Spectroscopy : Confirm NH stretches (~3300 cm⁻¹) and C-Cl bonds (~700 cm⁻¹).

- Mass Spectrometry : Use high-resolution MS (HRMS) to verify molecular ion peaks (e.g., [M+H]⁺ for C₁₁H₁₃ClN₃·HCl).

- HPLC : Employ reverse-phase C18 columns with UV detection (λ = 254 nm) to assess purity. Adjust mobile phase (e.g., acetonitrile/water with 0.1% TFA) for optimal resolution .

Advanced: How can researchers address discrepancies in reported physicochemical properties (e.g., log Pow, vapor pressure) for this compound?

Methodological Answer:

Available data gaps (e.g., log Pow, vapor pressure ) necessitate experimental or computational approaches:

- Experimental : Measure log Pow via shake-flask methods (octanol/water partitioning) or HPLC retention time extrapolation. Determine vapor pressure using transpiration techniques or Knudsen effusion.

- Computational : Apply group contribution methods (e.g., UNIFAC) or DFT-derived atomic charges to estimate solubility and partition coefficients. Compare predictions across multiple software (e.g., COSMOtherm, Gaussian) to identify outliers .

Basic: What storage conditions and handling protocols are critical for maintaining stability in laboratory settings?

Methodological Answer:

- Storage : Store at 2–8°C in amber glass vials to prevent photodegradation . Desiccate to avoid hydrolysis.

- Handling : Use inert atmospheres (N₂/Ar) during weighing. Avoid contact with strong oxidizers (e.g., peroxides) or metals to prevent hazardous reactions .

- First Aid : For skin contact, rinse immediately with water and soap; for inhalation, move to fresh air and seek medical attention .

Advanced: How can structural analogs guide the identification of biological targets, and what synthetic modifications enhance bioactivity?

Methodological Answer:

- Analog Screening : Compare with imidazole derivatives (e.g., 2-hydrazinyl-4,5-dihydro-1H-imidazole hydrochloride ) to hypothesize targets like kinases or metalloenzymes. Use molecular docking (AutoDock Vina) to predict binding affinities.

- Modifications : Introduce electron-withdrawing groups (e.g., -NO₂) to the aniline ring to enhance electrophilicity. Replace the methyl group with fluorinated moieties to improve metabolic stability. Validate via in vitro assays (e.g., enzyme inhibition) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.